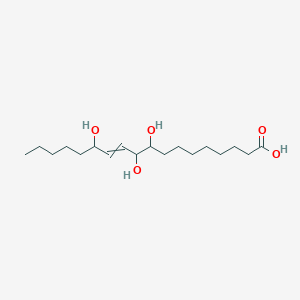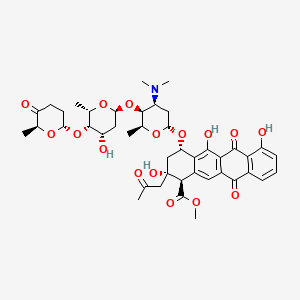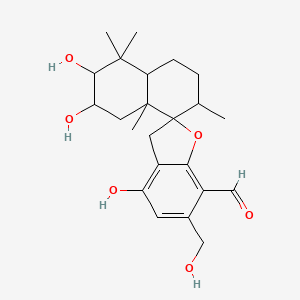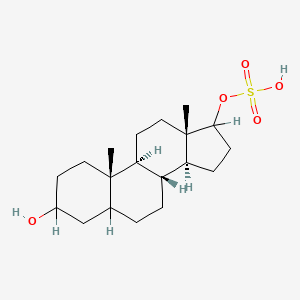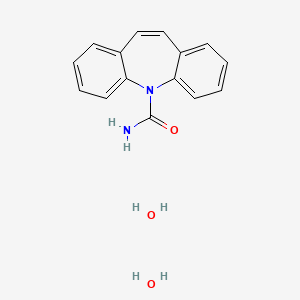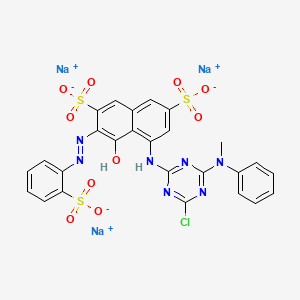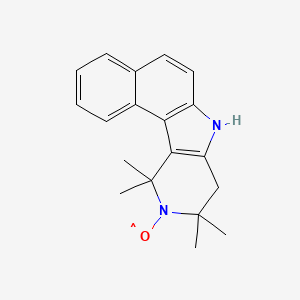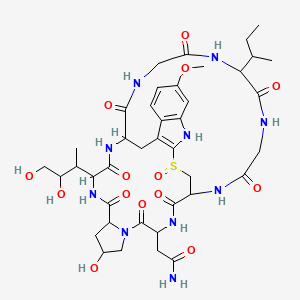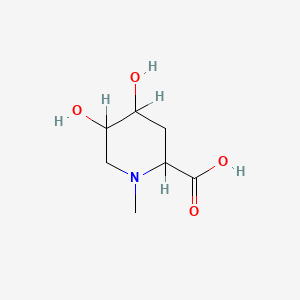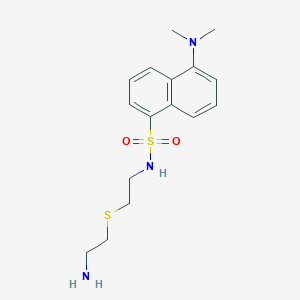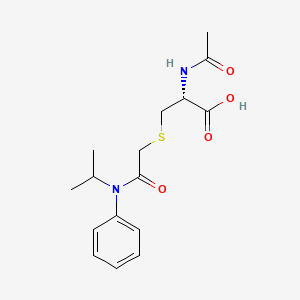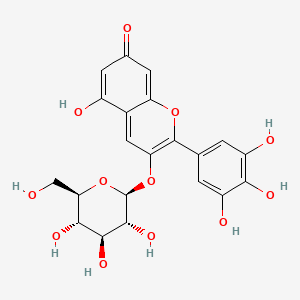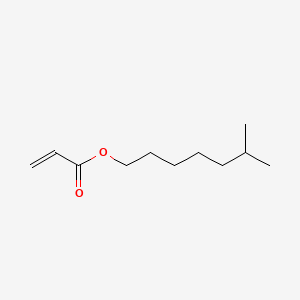![molecular formula C20H38N2O6 B1210232 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone CAS No. 215117-10-5](/img/structure/B1210232.png)
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone is a natural product found in Broussonetia kazinoki with data available.
Scientific Research Applications
Alkaloid Isolation and Structural Elucidation
Research has identified compounds structurally related to 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone. For example, studies on Broussonetia species have led to the isolation of new pyrrolidinyl piperidine alkaloids, such as broussonetines I and J, which bear structural similarities. These compounds were characterized using spectroscopic and chemical methods, highlighting their unique molecular structures (Shibano et al., 1998).
Synthetic Methodologies
Efforts in synthetic chemistry have led to the development of novel routes for the synthesis of compounds related to this chemical. For instance, research has explored the facile synthesis of iminosugar nucleosides, demonstrating the potential for creating analogues of natural sugars. Such efforts contribute to the broader understanding of synthetic pathways relevant to similar compounds (Hassan et al., 2004).
Biological Activity and Applications
Research into the constituents of Broussonetia species has also uncovered compounds with glycosidase inhibitory activities. These findings suggest potential applications in the modulation of enzymatic processes, which could be relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Shibano et al., 1998).
Structural Characterization and Crystallography
Studies on related compounds have also emphasized the importance of structural characterization, including hydrogen-bonding patterns and crystal structure analysis. This is crucial for understanding the molecular behavior and potential interactions of similar compounds (Balderson et al., 2007).
Methodological Developments
Advancements in methodological approaches for synthesizing similar compounds have been significant. For example, the development of simple methods for synthesizing diamines critical in medicinal chemistry contributes to the broader field of synthetic methodologies relevant to compounds like 1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone (Smaliy et al., 2011).
properties
CAS RN |
215117-10-5 |
|---|---|
Product Name |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
Molecular Formula |
C20H38N2O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H38N2O6/c1-13(24)22-11-7-6-9-16(22)20(28)17(25)10-5-3-2-4-8-14-18(26)19(27)15(12-23)21-14/h14-21,23,25-28H,2-12H2,1H3/t14?,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI Key |
JOZUWNJNFDODBK-MOTVNDDHSA-N |
Isomeric SMILES |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCCC2[C@H]([C@@H]([C@H](N2)CO)O)O)O)O |
SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2)CO)O)O)O)O |
synonyms |
broussonetine I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
